molecular formula C42H80NNa2O10P B13132641 disodium;(2S)-2-amino-3-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate

disodium;(2S)-2-amino-3-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate

Cat. No.: B13132641
M. Wt: 836.0 g/mol
InChI Key: QUYWRRGSWGVCFV-YCLIRYJISA-L
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Description

Disodium;(2S)-2-amino-3-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes amino, phosphoryl, and octadecanoyloxy groups. Its unique configuration makes it a subject of interest in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;(2S)-2-amino-3-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate involves multiple steps, starting with the preparation of the core amino acid structure. The amino acid is then reacted with phosphorylating agents under controlled conditions to introduce the phosphoryl group. The final step involves esterification with octadecanoic acid to form the di(octadecanoyloxy) groups. The reaction conditions typically require anhydrous solvents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Disodium;(2S)-2-amino-3-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce various amino acid analogs.

Scientific Research Applications

Disodium;(2S)-2-amino-3-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its role in cellular signaling and membrane dynamics.

    Medicine: Investigated for potential therapeutic applications, including drug delivery systems.

    Industry: Utilized in the production of specialized polymers and surfactants.

Mechanism of Action

The mechanism of action of disodium;(2S)-2-amino-3-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The phosphoryl group plays a crucial role in these interactions, facilitating the transfer of phosphate groups in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Disodium;(2S)-2-amino-3-[[(2R)-2,3-dihydroxypropoxy]-oxidophosphoryl]oxypropanoate
  • Disodium;(2S)-2-amino-3-[[(2R)-2,3-dihydroxypropoxy]-phosphoryl]oxypropanoate

Uniqueness

Disodium;(2S)-2-amino-3-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate is unique due to its long-chain octadecanoyloxy groups, which impart distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as in the formulation of emulsions and liposomes.

Properties

Molecular Formula

C42H80NNa2O10P

Molecular Weight

836.0 g/mol

IUPAC Name

disodium;(2S)-2-amino-3-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate

InChI

InChI=1S/C42H82NO10P.2Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h38-39H,3-37,43H2,1-2H3,(H,46,47)(H,48,49);;/q;2*+1/p-2/t38-,39+;;/m1../s1

InChI Key

QUYWRRGSWGVCFV-YCLIRYJISA-L

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])N)OC(=O)CCCCCCCCCCCCCCCCC.[Na+].[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])N)OC(=O)CCCCCCCCCCCCCCCCC.[Na+].[Na+]

Origin of Product

United States

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